molecular formula C12H18FN B13272432 (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine

(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine

Cat. No.: B13272432
M. Wt: 195.28 g/mol
InChI Key: BGMWTBZPONRDDP-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H18FN It is a derivative of butanamine, where the butan-2-yl group is substituted with a 1-(2-fluorophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine typically involves the reaction of butan-2-amine with 1-(2-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature to elevated temperatures.

    Substitution: Halogenated compounds, nucleophiles such as amines or alcohols, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: New carbon-nitrogen bonded compounds.

Scientific Research Applications

(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine
  • (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine
  • N-Ethyl-1-(4-fluorophenyl)butan-2-amine

Uniqueness

(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]butan-2-amine

InChI

InChI=1S/C12H18FN/c1-4-9(2)14-10(3)11-7-5-6-8-12(11)13/h5-10,14H,4H2,1-3H3

InChI Key

BGMWTBZPONRDDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=CC=C1F

Origin of Product

United States

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